molecular formula C17H22N4O B11698673 N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide

Katalognummer: B11698673
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: RJTAUUOGAJTGRB-CPNJWEJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry, biology, and industry. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide typically involves the condensation of indole-3-carbaldehyde with 3-(piperidin-1-yl)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-1H-Indol-3-ylmethylidene]isonicotinohydrazide
  • N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

N’-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide is unique due to its specific structural features, such as the presence of both indole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C17H22N4O

Molekulargewicht

298.4 g/mol

IUPAC-Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C17H22N4O/c22-17(8-11-21-9-4-1-5-10-21)20-19-13-14-12-18-16-7-3-2-6-15(14)16/h2-3,6-7,12-13,18H,1,4-5,8-11H2,(H,20,22)/b19-13+

InChI-Schlüssel

RJTAUUOGAJTGRB-CPNJWEJPSA-N

Isomerische SMILES

C1CCN(CC1)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32

Kanonische SMILES

C1CCN(CC1)CCC(=O)NN=CC2=CNC3=CC=CC=C32

Löslichkeit

35.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.